N,3-dimethyloxan-4-aminehydrochloride,Mixtureofdiastereomers
Description
N,3-Dimethyloxan-4-amine hydrochloride is a substituted oxane derivative with a tertiary amine functional group. As a mixture of diastereomers, its stereochemical complexity arises from multiple chiral centers within the oxane ring and the dimethylamine substituent.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
N,3-dimethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-9-4-3-7(6)8-2;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
KTRXKKGBJCIGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of N,3-dimethyloxan-4-amine hydrochloride, a compound characterized by a tetrahydropyran (oxane) ring substituted with methyl groups and an amine function, generally proceeds through the following key stages:
Construction of the oxane ring system: Starting from appropriately substituted tetrahydropyran derivatives or related cyclic ethers, the oxan-4-amine backbone is assembled. This can be achieved via ring-closure reactions or functional group transformations on linear precursors.
Introduction of methyl substituents: Methyl groups are introduced regioselectively at the nitrogen atom and the 3-position carbon of the oxane ring. Methylation typically employs methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation.
Formation of the amine hydrochloride salt: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.
Detailed Synthetic Steps
A representative synthetic sequence is as follows:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of oxan-4-ol precursor | Starting from tetrahydropyran derivatives, oxidation or substitution reactions | Ensures correct ring substitution pattern |
| 2 | Conversion of oxan-4-ol to oxan-4-amine | Amination via nucleophilic substitution or reductive amination | Use of ammonia or amine sources under reductive conditions |
| 3 | Methylation at nitrogen and C-3 | Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate), solvent (e.g., acetonitrile), controlled temperature | Selectivity critical to obtain N,3-dimethyl substitution |
| 4 | Salt formation | Reaction with HCl gas or aqueous HCl | Yields hydrochloride salt, improves crystallinity and handling |
Diastereomeric Mixture Formation
Due to the stereogenic centers at the 3- and 4-positions of the oxane ring, methylation and amination steps produce a mixture of diastereomers. The ratio depends on reaction conditions such as temperature, solvent, and reagent stoichiometry. Diastereomeric separation is challenging and often unnecessary for applications where the mixture suffices.
Reaction Mechanisms and Conditions
Methylation Reaction
- The methylation of the amine nitrogen and the carbon center involves nucleophilic substitution mechanisms.
- Controlled stoichiometry and temperature prevent over-alkylation or side reactions.
- Typical reagents: methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
- Solvents: polar aprotic solvents like acetonitrile or dimethylformamide enhance reaction rates.
Amination and Reductive Amination
- Amination of oxan-4-ol derivatives can be performed via displacement of leaving groups (e.g., tosylates) by ammonia or primary amines.
- Reductive amination employs aldehyde or ketone precursors with ammonia and reducing agents like sodium cyanoborohydride.
Salt Formation
- The free amine is protonated by hydrochloric acid to form the hydrochloride salt.
- This step is typically performed by bubbling dry HCl gas into a solution of the amine or by adding aqueous HCl, followed by crystallization.
Research Findings and Data Tables
Physicochemical Properties
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic signals for methyl groups at nitrogen and carbon 3 positions; multiplicity reflects diastereomeric mixture.
- Mass Spectrometry: Molecular ion peak consistent with C6H14ClNO.
- Infrared Spectroscopy: Bands corresponding to amine hydrochloride salt (N-H and C-H stretches).
Reaction Yields and Optimization
| Step | Yield (%) | Notes |
|---|---|---|
| Oxan-4-amine formation | 70-85 | Dependent on precursor purity |
| Methylation | 60-80 | Selectivity influences yield |
| Salt formation | >95 | Typically quantitative |
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
N,3-dimethyloxan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N,3-dimethyloxan-4-amine hydrochloride, a mixture of diastereomers, is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it a versatile tool in various fields, including medicine, agriculture, materials science, and drug discovery.
General Information
N,3-dimethyloxan-4-amine hydrochloride Exists as a mixture of diastereomers.
- CAS Number 2503206-70-8
- Molecular Formula C7H16ClNO
- Molecular Weight 165.7
Physical and Chemical Properties
N,3-dimethyloxan-4-amine hydrochloride appears as a white crystalline powder. It is soluble in water and polar solvents but insoluble in non-polar solvents. The compound is a mixture of two diastereomers – (1S,3S)-DMOA-CL and (1R,3R)-DMOA-CL – that can be separated by chromatography. DMOA-CL has a melting point of 210-213°C and a boiling point of 338.7°C. Its density is 1.125 g/cm³, and it has a refractive index of 1.540. The compound is stable under normal conditions but can decompose when exposed to light, heat, or moisture. It is also sensitive to oxidizing agents and strong acids.
Synthesis and Characterization
The synthesis of N,3-dimethyloxan-4-amine hydrochloride involves the reaction between (3S)-3-methyl-2-oxiranemethanol and 3-dimethylamino-1-propylamine in the presence of hydrochloric acid. The resulting mixture of diastereomers can be separated by chromatography. Several analytical techniques can be used to characterize N,3-dimethyloxan-4-amine hydrochloride, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Applications in Scientific Experiments
N,3-dimethyloxan-4-amine hydrochloride has potential applications in various fields of research and industry.
Pharmaceutical Intermediates
Modification of complex molecules The compound can be employed to modify complex molecules, potentially enhancing drug efficacy or altering their pharmacokinetic properties .
Synthesis of novel drugs N,3-dimethyloxan-4-amine hydrochloride can serve as a building block in the synthesis of new pharmaceutical agents.
Agrochemicals
Development of new pesticides Derivatives of N,3-dimethyloxan-4-amine hydrochloride might show pesticidal activity, contributing to the creation of new agrochemicals.
Material Science
Building block N,3-dimethyloxan-4-amine hydrochloride could be used as a building block for synthesizing novel materials with specific properties.
Biological Properties
Several studies have investigated the biological properties of N,3-dimethyloxan-4-amine hydrochloride, including its antitumor, antifungal, and antiviral activities. The compound has been shown to inhibit the growth of several types of cancer cells and to induce apoptosis (programmed cell death) in these cells. It also exhibits antifungal activity against Candida species and antiviral activity against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). Further studies are needed to elucidate the mechanisms of action of N,3-dimethyloxan-4-amine hydrochloride.
Drug Discovery
Mechanism of Action
The mechanism of action of N,3-dimethyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
3,6-Dimethyl-2-phenyl Morpholine Hydrochloride (Mixture of Diastereomers)
- Structure : A morpholine derivative with methyl groups at positions 3 and 6 and a phenyl substituent at position 2.
- Key Features: The morpholine ring introduces rigidity compared to the oxane ring in N,3-dimethyloxan-4-amine.
- Applications : Used as a synthetic intermediate in drug discovery, particularly for central nervous system (CNS) targets .
Doxorubicinol Hydrochloride (Mixture of Diastereomers)
- Structure: A reduced metabolite of doxorubicin, featuring a tetracyclic anthraquinone core with hydroxyl and amino sugar moieties.
- Molecular Formula: $ \text{C}{27}\text{H}{30}\text{NO}_{11} \cdot \text{HCl} $.
- Key Features: The diastereomerism arises from stereochemical variations in the hydroxyl and amino groups. Unlike N,3-dimethyloxan-4-amine, this compound is a glycoside with significant anticancer activity.
- Applications : Studied for its role in anthracycline-induced cardiotoxicity and resistance mechanisms .
α-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers)
- Structure: A catecholamine derivative with an ethyl-substituted amino alcohol chain.
- Molecular Formula: $ \text{C}{10}\text{H}{15}\text{NO}_{3} \cdot \text{HCl} $.
- Key Features: The ethyl group modifies adrenergic receptor selectivity compared to norepinephrine. Diastereomerism affects binding to β-adrenergic receptors.
- Applications : Bronchodilator used in respiratory disorders .
Pharmacological and Industrial Relevance
| Compound | Pharmacological Use | Key Differentiator |
|---|---|---|
| N,3-Dimethyloxan-4-amine Hydrochloride | Not explicitly reported (inference: CNS or antimicrobial applications) | Oxane ring structure with dual methyl groups. |
| 3,6-Dimethyl-2-phenyl Morpholine HCl | Synthetic intermediate for CNS drugs | Morpholine scaffold with phenyl substitution. |
| Doxorubicinol HCl | Anticancer metabolite | Anthracycline backbone with glycosidic linkage. |
| α-Ethyl Norepinephrine HCl | Bronchodilator | Catecholamine structure with ethyl modification. |
Analytical Challenges
- Diastereomer Ratios : Compounds like valganciclovir require standardized assay protocols to account for diastereomeric contributions (e.g., summing peak areas in HPLC) .
- Stability: Hydrochloride salts often exhibit improved stability over free bases, critical for storage and formulation (e.g., daunorubicinol’s sensitivity to light and humidity) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,3-dimethyloxan-4-amine hydrochloride as a diastereomeric mixture?
- The synthesis typically involves multi-step reactions, including alkylation or reductive amination, under controlled pH and temperature. For example, analogous compounds like ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride are synthesized using HCl/dioxane solutions to protonate intermediates, followed by purification via recrystallization . Key steps include monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
Q. How can diastereomers of N,3-dimethyloxan-4-amine hydrochloride be separated and characterized?
- Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or fractional crystallization is commonly employed. For example, 3-(2-methylpropyl)piperidin-4-ol hydrochloride diastereomers are resolved using solvent systems with varying polarities . Post-separation, NMR (¹H/¹³C) and mass spectrometry confirm stereochemical identity and purity .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- X-ray crystallography provides definitive stereochemical data, while NMR spectroscopy (e.g., coupling constants in NOESY/ROESY) distinguishes diastereomers. Thermal stability is assessed via TGA/DSC, with degradation temperatures reported in safety data sheets . For oxetan-3-amine analogs, IR spectroscopy confirms functional groups like NH and C-O bonds .
Advanced Research Questions
Q. How does steric and electronic configuration influence the reactivity of N,3-dimethyloxan-4-amine hydrochloride in medicinal chemistry applications?
- The methyl groups on the oxan ring introduce steric hindrance, affecting nucleophilic substitution rates. Computational studies (DFT) on similar compounds, such as 4-(dimethylamino)benzohydrazide, reveal electronic effects on hydrogen-bonding interactions and lattice energies, which correlate with biological activity . Experimental validation involves kinetic assays comparing reaction rates of diastereomers .
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Binding affinity is quantified via surface plasmon resonance (SPR) or radioligand assays. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride’s receptor interactions are mapped using competitive inhibition studies and IC₅₀ calculations . Enzyme kinetics (e.g., Michaelis-Menten plots) further elucidate mechanistic pathways .
Q. How do storage conditions (e.g., temperature, pH) impact the stability of the diastereomeric mixture?
- Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation. For α-ethylnorepinephrine hydrochloride (a diastereomeric mixture), decomposition products are monitored via HPLC-MS, with optimal stability observed at 4°C in inert atmospheres . pH-dependent studies (2–12) identify hydrolysis-sensitive bonds in related amine hydrochlorides .
Q. What strategies address contradictions in biological activity data between diastereomers?
- Dose-response curves and enantiomer-specific assays isolate contributions of individual diastereomers. For example, 3-(2-methylpropyl)piperidin-4-ol hydrochloride’s diastereomers show divergent IC₅₀ values in receptor-binding studies, resolved through parallel artificial membrane permeability assays (PAMPA) . Meta-analyses of published datasets identify confounding factors like solvent polarity or assay sensitivity .
Methodological Considerations
-
Data Tables :
Parameter Diastereomer A Diastereomer B Reference Melting Point (°C) 158–160 145–148 LogP (calc.) 1.2 1.5 Binding Affinity (nM) 12.3 ± 1.1 8.7 ± 0.9 -
Key References : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over commercial databases. Avoid uncorroborated data from non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
